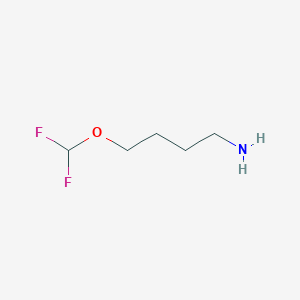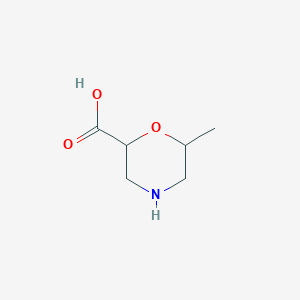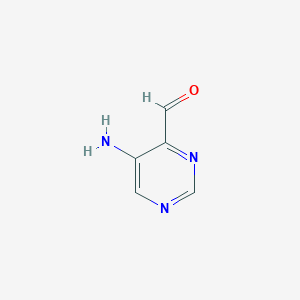
5-Aminopyrimidine-4-carbaldehyde
Overview
Description
5-Aminopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol. This compound is notable for its unique physical and chemical properties, making it a valuable substance in various scientific experiments and applications.
Mechanism of Action
Target of Action
5-Aminopyrimidine-4-carbaldehyde is a compound that has been studied for its potential role as an inhibitor of VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, is a key player in angiogenesis, the formation of new blood vessels from existing ones . This process is crucial in various physiological and pathological conditions, including tumor growth .
Mode of Action
It is believed to interact with vegfr-2, potentially inhibiting its activity . This could result in the disruption of angiogenesis, thereby affecting the growth and proliferation of tumors .
Biochemical Pathways
The compound’s interaction with VEGFR-2 could affect various biochemical pathways involved in angiogenesis . By inhibiting VEGFR-2, this compound could disrupt the signaling pathways that promote the formation of new blood vessels .
Result of Action
By potentially inhibiting VEGFR-2, this compound could have a significant impact at the molecular and cellular levels . It could disrupt the formation of new blood vessels, which is crucial for tumor growth and proliferation . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, including 5-Aminopyrimidine-4-carbaldehyde, play a crucial role in the synthesis of DNA, RNA, and other essential biomolecules .
Cellular Effects
Related aminopyrimidine derivatives have been studied for their effects on non-small cell lung cancer (NSCLC) cells . These compounds have shown inhibitory activity against certain kinases in NSCLC cells .
Molecular Mechanism
It is known that aminopyrimidines can undergo various reactions to form fused pyrimidines, which have significant biological activities .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
This compound may be involved in the pyrimidine metabolism pathway. Aminopyrimidine aminohydrolase, an enzyme involved in thiamine metabolism, catalyzes the aminohydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly employed method for the preparation of 5-Aminopyrimidine-4-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidine-5-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Aminopyrimidine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of fused pyrimidines, which are important in the development of new drugs.
Biology: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antitumor properties.
Medicine: Fused pyrimidines derived from this compound are explored for their potential therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Aminopyrimidine-4-carbaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the unique reactivity they confer. This compound’s ability to undergo a variety of chemical reactions and form diverse derivatives makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGDNARFCDCXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



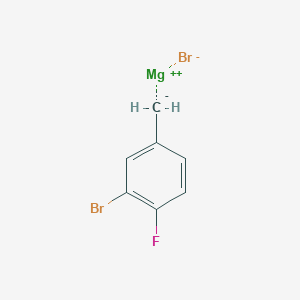
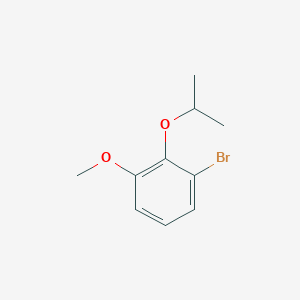
![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)
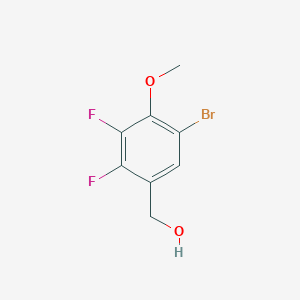
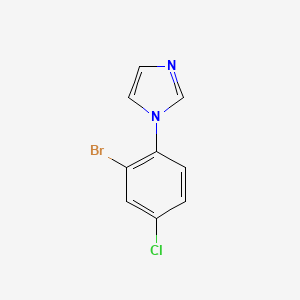
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)
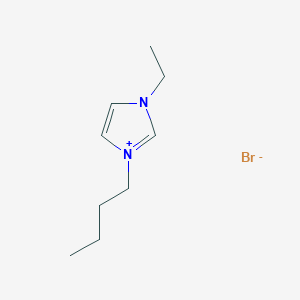
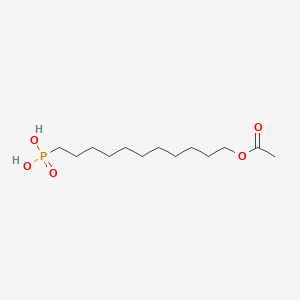
![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)
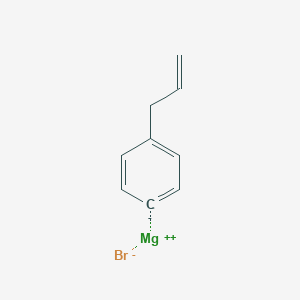
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
